6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one
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Overview
Description
6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a pyrimidinone core with a nitro group and a propoxynaphthyl substituent
Preparation Methods
The synthesis of 6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the nitro group and the propoxynaphthyl substituent. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Typical reagents include alkyl halides and sulfonyl chlorides.
Addition: The double bond in the ethenyl group can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.
Scientific Research Applications
6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and the propoxynaphthyl substituent play crucial roles in binding to these targets, potentially inhibiting or activating specific biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar compounds to 6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one include other pyrimidinone derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example, compounds with different substituents on the pyrimidinone core may exhibit varying degrees of potency and selectivity in biological assays. The unique combination of the nitro group and the propoxynaphthyl substituent in this compound distinguishes it from other pyrimidinone derivatives, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-11-27-15-9-7-12-5-3-4-6-13(12)14(15)8-10-16-20-18(23)17(22(25)26)19(24)21-16/h3-10H,2,11H2,1H3,(H2,20,21,23,24)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHJYAUWKMIBQ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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